N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound known for its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclic anhydride intermediate.
Functional Group Modification: The anhydride can be converted to the corresponding carboxylic acid through hydrolysis. Subsequent esterification with methanol yields the methyl ester.
Amide Formation: The methyl ester is then reacted with N,N-bis(2-methoxyethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the methoxyethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules due to its reactive functional groups and stable bicyclic structure.
Biology and Medicine
The compound’s amide linkage and bicyclic core make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry
In material science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-ethylhexyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: Similar structure but with bulkier ethylhexyl groups.
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxamide: Similar but with a different position of the carboxamide group.
Uniqueness
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of methoxyethyl groups provides solubility in organic solvents and potential sites for further functionalization.
This detailed overview provides a comprehensive understanding of N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-15(2)16(3)6-7-17(15,12-13(16)19)14(20)18(8-10-21-4)9-11-22-5/h6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOOYPUZPHNMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N(CCOC)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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